4-[(4-Aminophenyl)amino]butanoic acid, also known as 4-(4-Aminophenyl)butyric acid, is an organic compound characterized by its unique structure, which includes an amino group and a butanoic acid moiety. With the molecular formula and a molecular weight of approximately 179.22 g/mol, this compound is notable for its role as a synthetic intermediate in pharmaceutical applications. It is primarily derived from butyric acid and is recognized for its potential interactions with various biological systems, particularly as an agonist for G-protein coupled receptors and as an inhibitor of monoamine oxidase, which is crucial in neurotransmitter metabolism .
These reactions underscore its versatility in organic synthesis and pharmaceutical chemistry.
The biological activity of 4-[(4-Aminophenyl)amino]butanoic acid is significant due to its interaction with various biological targets:
Several methods have been developed for synthesizing 4-[(4-Aminophenyl)amino]butanoic acid:
These methods highlight the compound's accessibility for research and pharmaceutical applications.
4-[(4-Aminophenyl)amino]butanoic acid finds applications in various fields:
Interaction studies involving 4-[(4-Aminophenyl)amino]butanoic acid focus on its binding affinities and effects on various receptors:
Such studies are crucial for understanding its therapeutic potential and safety profile.
Several compounds share structural similarities with 4-[(4-Aminophenyl)amino]butanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(Aminophenyl)butanoic Acid | 15118-60-2 | Similar structure; used in similar applications |
| 4-(Aminobenzoyl)aminobutanoic Acid | 57963-61-8 | Contains a benzoyl group; different biological activity |
| N-(4-Aminophenyl)glycine | 10417-83-9 | Glycine derivative; different pharmacological properties |
| 4-(Hydroxyphenyl)butanoic Acid | 15118-60-X | Hydroxylated variant; altered solubility and reactivity |
These compounds differ primarily in their functional groups and resultant biological activities. The unique combination of an amino group with a butanoic acid backbone gives 4-[(4-Aminophenyl)amino]butanoic acid distinct properties that may not be present in its analogs .